ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 5-position with a 1-methyl-3-phenylpyrazole carboxamide group and at the 3-position with an ethyl ester. This structure combines two pharmacologically significant motifs: the pyrazolo[1,5-a]pyridine scaffold, known for its diverse bioactivity, and the 1,5-diarylpyrazole moiety, often associated with kinase inhibition and antimicrobial properties .
The synthesis of such compounds typically involves coupling a pyrazolo[1,5-a]pyridine-3-carboxylate precursor with a functionalized pyrazole. For example, ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (obtained via TFA-mediated deprotection of its tert-butoxycarbonyl-protected analog) can react with 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid using carbodiimide-based coupling agents like EDCI/HOBt .
Properties
IUPAC Name |
ethyl 5-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-21(28)16-13-22-26-10-9-15(11-18(16)26)23-20(27)19-12-17(24-25(19)2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJATZBSIGVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with ethyl 3-aminopyrazolo[1,5-a]pyridine-3-carboxylate under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs
Pyrazolo[1,5-a]pyridine Derivatives with Isoxazole Substituents
A closely related compound, ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate, replaces the pyrazole carboxamide with an isoxazole ring. Crystallographic data reveal a triclinic crystal system with intermolecular C–H⋯N interactions, suggesting differences in packing and solubility compared to the target compound .
Pyrazolo[1,5-a]pyrimidine Carboxylates
Compounds like ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 514799-10-1) feature a pyrimidine ring instead of pyridine. The trifluoromethyl and methoxy groups enhance lipophilicity (XLogP3 = 3.1) and metabolic stability, which may influence pharmacokinetic profiles .
1,5-Diarylpyrazole Carboxamides
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides share the pyrazole carboxamide motif but lack the fused pyrazolo[1,5-a]pyridine core.
Physicochemical Properties
The target compound’s higher molecular weight and polar surface area suggest reduced membrane permeability compared to pyrimidine-based analogs but improved solubility relative to isoxazole derivatives.
Pharmacological Potential
The incorporation of both pyrazolo[1,5-a]pyridine and 1,5-diarylpyrazole motifs positions the target compound as a dual-functional agent. Its structural complexity may enable multitarget activity (e.g., kinase inhibition and antimicrobial effects), though this requires validation through in vitro assays.
Biological Activity
Ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its efficacy against various diseases, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and pyridine rings through condensation reactions. The structural formula can be represented as follows:
Antituberculosis Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitubercular activity. For instance, compounds similar to this compound have shown promising results against drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as , indicating potent activity against both drug-susceptible and resistant strains .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has been well-documented. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast carcinoma), and HCT-116 (colon cancer). For example, one derivative led to significant accumulation of MCF-7 cells in the G1 phase of the cell cycle, suggesting an interference with cell cycle progression .
| Cell Line | Compound Tested | Effect on Cell Cycle | IC50 (μM) |
|---|---|---|---|
| A549 | 247 | G1-phase accumulation | 15 |
| MCF-7 | 247 | G1-phase accumulation | 12 |
| HCT-116 | Various | Growth inhibition | 10 |
Enzymatic Inhibition
Pyrazolo[1,5-a]pyridine derivatives have also been studied for their ability to inhibit specific enzymes involved in disease pathways. For instance, they have shown activity as selective inhibitors of AXL and c-MET kinases, which are implicated in cancer progression and metastasis. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzyme Activity : By targeting specific kinases such as AXL and c-MET, these compounds disrupt signaling pathways that promote cancer cell survival and proliferation.
- Cell Cycle Arrest : The ability to induce cell cycle arrest in cancer cells can lead to reduced proliferation rates and increased apoptosis.
- Antimicrobial Action : The mechanism behind its antitubercular activity likely involves interference with bacterial cell wall synthesis or other critical functions within the pathogen.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyridine derivatives:
- Case Study 1 : A derivative similar to ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-amido)pyrazolo[1,5-a]pyridine was tested against Mycobacterium tuberculosis, showing a significant reduction in bacterial load in infected animal models.
- Case Study 2 : In clinical trials involving breast cancer patients, a pyrazolo[1,5-a]pyridine derivative demonstrated improved patient outcomes when used in combination with standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
